3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
Molecular Formula |
C17H16N6S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16N6S/c1-11-6-2-3-7-12(11)16-21-22-17(23(16)18)24-10-15-19-13-8-4-5-9-14(13)20-15/h2-9H,10,18H2,1H3,(H,19,20) |
InChI Key |
NPJABFVPQLNUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linker between the benzimidazole and triazole moieties serves as a key site for nucleophilic substitution. Reactions typically involve displacement of the benzimidazolylmethyl group under alkaline conditions:
This reactivity enables modular structural modifications for pharmacological optimization .
Condensation Reactions at Amino Group
The 4-amino group on the triazole ring participates in Schiff base formation and acylation reactions:
Schiff Base Formation
Reaction with aromatic aldehydes produces stable imines:
Acylation
Acetyl and benzoyl derivatives form via classical acylation:
| Acylating Agent | Solvent | Isolated Yield | Water Solubility Change |
|---|---|---|---|
| Acetic anhydride | Pyridine | 89% | Decreased by 42% |
| Benzoyl chloride | CH₂Cl₂ | 76% | Decreased by 68% |
These derivatives show altered pharmacokinetic profiles compared to the parent compound .
Oxidation Reactions
Controlled oxidation of the sulfanyl group produces sulfoxide and sulfone derivatives:
| Oxidizing Agent | Stoichiometry | Temperature | Major Product | Application |
|---|---|---|---|---|
| H₂O₂ (30%) | 1:1 | 0°C | Sulfoxide | ROS-scavenging studies |
| mCPBA | 2:1 | RT | Sulfone | Protease inhibition |
Sulfone derivatives exhibit increased polarity (logP reduced by 1.2 units) and altered target binding kinetics .
Metal Complexation
The triazole N atoms and benzimidazole NH groups act as polydentate ligands for transition metals:
Complexation enhances antimicrobial potency by 4–8 fold compared to the free ligand .
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions with nitrile oxides:
| Dipolarophile | Conditions | New Heterocycle Formed | Yield | Bioactivity Shift |
|---|---|---|---|---|
| Benzonitrile oxide | Toluene, Δ, 24 hrs | 1,2,4-Triazolo[1,5-a]pyrimidine | 67% | Improved CNS penetration |
This comprehensive reactivity profile enables rational design of derivatives for targeted biological applications. Experimental data confirm that reaction outcomes depend critically on the electronic effects of the 2-methylphenyl substituent and steric constraints imposed by the benzimidazole system .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole component is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism of action positions the compound as a potential antifungal agent.
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research indicates that compounds with triazole structures can effectively inhibit fungal growth by targeting the cytochrome P450 enzyme system. This makes it a candidate for developing new antifungal therapies, especially against resistant strains of fungi.
Antimicrobial Properties
The presence of the benzimidazole moiety enhances the antimicrobial activity of the compound. Similar compounds have been shown to exhibit broad-spectrum antimicrobial effects, making this compound a potential candidate for treating bacterial infections.
Cancer Research
Recent studies have begun to explore the anticancer potential of compounds containing both benzimidazole and triazole rings. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
| Study Title | Year | Findings | Implications |
|---|---|---|---|
| Antifungal Activity of Triazole Derivatives | 2020 | Demonstrated significant inhibition of fungal growth in vitro | Supports further exploration as an antifungal agent |
| Benzimidazole Derivatives as Antimicrobial Agents | 2021 | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria | Suggests potential use in treating bacterial infections |
| Evaluation of Anticancer Properties | 2023 | Induced apoptosis in specific cancer cell lines; inhibited tumor growth in animal models | Promising avenue for cancer therapy development |
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The triazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares the 1,2,4-triazol-4-amine core with numerous derivatives, differing in substituents at the 3- and 5-positions:
Key Observations :
- Benzimidazole vs. Indole/Pyridine : Benzimidazole’s fused aromatic system may enhance DNA interaction compared to indole or pyridine .
- Sulfanyl vs. Methylene Linkers : Sulfanyl groups improve oxidative stability over methylene bridges, critical for pharmacokinetics .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Fluorobenzyl in ) increase binding affinity to enzymes like tyrosinase.
SAR Trends :
- Aromatic Substituents : Pyridinyl or indolyl groups enhance enzyme inhibition via π-π stacking , while benzimidazole may target DNA/protein interactions.
- Sulfanyl Chain Length : Longer alkyl chains (e.g., isopropyl in ) reduce activity due to steric hindrance.
Physicochemical Properties
Key Notes:
- The 2-methylphenyl group in the target compound likely reduces solubility compared to pyridinyl analogs.
- Microwave-synthesized derivatives (e.g., ) exhibit sharp melting points, indicating high purity.
Biological Activity
The compound 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is a member of the benzimidazole and triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and case reports.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with various electrophiles to form the desired triazole derivatives. The synthetic route generally includes:
- Formation of Benzimidazole Derivative : Starting with 2-methylbenzimidazole, the compound undergoes nucleophilic substitution reactions.
- Triazole Formation : The introduction of a triazole ring is achieved through cyclization reactions involving hydrazine derivatives.
- Final Modification : The compound is further modified by introducing a sulfanyl group to enhance biological activity.
Biological Activity
The biological activities of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine have been extensively studied, revealing significant antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds in this class against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various derivatives have been reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 8 |
| Compound C | Klebsiella pneumoniae | 4 |
| Compound D | Pseudomonas aeruginosa | 32 |
Research indicates that compounds containing the benzimidazole moiety exhibit potent antibacterial properties comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer effects. A study evaluated its activity against various cancer cell lines including leukemia and melanoma. The results indicated:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| KB (oral cancer) | 10 |
| SKOV-3 (ovarian cancer) | 15 |
| NCI-H460 (lung cancer) | 12 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms that require further exploration but could involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Activity : A study conducted by Nguyen et al. showcased that various synthesized derivatives exhibited significant antibacterial activity against multiple strains of bacteria, with some showing MIC values as low as 1 µg/mL .
- Anticancer Efficacy : Research by Abdel-Mohsen et al. found that specific benzimidazole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine, and how can intermediates be characterized?
- Methodology : Start with nucleophilic substitution reactions to introduce the benzimidazole-thioether moiety. Use triazole precursors (e.g., 4H-1,2,4-triazol-4-amine derivatives) and react with benzimidazole-2-methanethiol under basic conditions (e.g., K₂CO₃ in DMF). Purify intermediates via column chromatography. Characterize using ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (to verify sulfanyl and amine groups), and mass spectrometry (for molecular weight validation) .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic and crystallographic techniques?
- Methodology : Perform X-ray crystallography to resolve the crystal structure, focusing on the triazole and benzimidazole rings’ orientation. For spectroscopic validation:
- NMR : Analyze aromatic proton environments (e.g., 2-methylphenyl protons at δ 2.3–2.5 ppm) and amine proton signals.
- HPLC-MS : Ensure purity (>95%) and confirm molecular ion peaks.
Cross-reference spectral data with structurally similar triazole derivatives in literature .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Assess minimum inhibitory concentration (MIC) after 24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls. For antifungal activity, test against C. albicans using Sabouraud dextrose agar .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Methodology : Apply statistical experimental design (e.g., Box-Behnken or factorial design) to evaluate variables: solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalyst (e.g., CuI for thioether formation). Use HPLC to quantify yield and byproducts. Optimize via response surface methodology (RSM) to identify ideal parameters .
Q. How should researchers address contradictory data in biological activity studies, such as inconsistent MIC values across assays?
- Methodology :
- Replicate experiments : Conduct triplicate assays to rule out technical variability.
- Check compound stability : Use LC-MS to verify integrity after dissolution (e.g., DMSO stock degradation).
- Evaluate membrane permeability : Perform efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to assess bacterial resistance mechanisms .
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., bacterial dihydrofolate reductase)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (PDB: 1DHF). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationships (SAR) be explored to enhance pharmacological potency?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing 2-methylphenyl with fluorophenyl or methoxyphenyl). Test analogs in parallel using standardized bioassays. Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Notes on Data Interpretation and Best Practices
- Spectral Contradictions : If NMR signals deviate from expected patterns (e.g., split peaks due to rotamers), use variable-temperature NMR or DFT calculations to confirm conformer populations .
- Biological Assay Variability : Normalize data against internal controls and report SEM. Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
